D-Norleucine is an unnatural amino acid, meaning it is not one of the 20 standard amino acids found in proteins. It is the D-isomer of the naturally occurring amino acid L-norleucine. D-Norleucine plays a significant role in scientific research as a tool for investigating biological processes and for synthesizing novel compounds. [, , , , , ]
D-Norleucine, also known as D-(−)-norleucine or D-2-aminohexanoic acid, is a non-proteinogenic amino acid with the chemical formula . It is an isomer of leucine and is characterized by its chiral nature, making it significant in various biochemical studies. D-Norleucine is primarily utilized in experimental settings to investigate protein structure and function due to its structural similarity to methionine, albeit lacking sulfur .
D-Norleucine can be found in trace amounts within certain bacterial strains. Its biosynthesis occurs through the action of 2-isopropylmalate synthase on α-ketobutyrate. Additionally, it has been produced in laboratory conditions simulating prebiotic environments, highlighting its potential relevance in studies of early biochemical evolution .
The synthesis of D-Norleucine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to analyze and purify the resulting compounds .
D-Norleucine possesses a simple aliphatic structure with a six-carbon backbone. Its molecular structure can be represented as follows:
The compound is characterized by the following structural features:
D-Norleucine participates in various chemical reactions typical of amino acids, including:
The reactivity of D-norleucine can be influenced by its environment, including pH and temperature conditions during reactions. Analytical techniques such as mass spectrometry and NMR spectroscopy are often utilized to characterize the products formed from these reactions .
D-Norleucine's mechanism of action primarily involves its incorporation into peptides where it replaces methionine. This substitution can affect the stability and functionality of proteins, particularly in studies related to neurotoxicity associated with amyloid-beta peptides implicated in Alzheimer's disease. Research has shown that substituting methionine at position 35 with D-norleucine negates neurotoxic effects .
The ability of D-norleucine to influence protein behavior underscores its utility in biochemical research aimed at understanding protein interactions and stability.
These properties contribute to its behavior in biological systems and influence how it interacts with other molecules .
D-Norleucine has several scientific applications:
D-Norleucine (2-aminohexanoic acid) biosynthesis occurs primarily through promiscuous activity of enzymes in branched-chain amino acid pathways. The key enzyme enabling norleucine formation is 2-isopropylmalate synthase (IPMS), which normally catalyzes the first committed step in leucine biosynthesis by condensing acetyl-CoA with α-ketoisovalerate (α-KIV) to form α-isopropylmalate. However, structural studies reveal that IPMS exhibits substrate flexibility at its active site, particularly toward α-keto acid precursors. When α-ketobutyrate (α-KB) substitutes for the native substrate α-KIV, IPMS catalyzes an analogous condensation reaction that initiates norleucine biosynthesis [3] [10].
The kinetic mechanism of this off-target activity involves a non-rapid equilibrium random Bi Bi pathway. IPMS binds α-ketobutyrate and acetyl-CoA in a preferred order, forming a ternary complex before catalysis. The enzyme employs two catalytic bases (pKa ≈ 6.7): one deprotonates acetyl-CoA to form an enolate intermediate, while the other activates a water molecule for thioester hydrolysis. This mechanism results in the formation of α-keto-ε-ethylmalate, which undergoes subsequent enzymatic transformations to yield norleucine [10]. Crucially, IPMS exhibits narrow specificity for acetyl-CoA but broader tolerance for α-keto acids, with α-ketobutyrate serving as the primary anomalous substrate leading to norleucine formation [6].
Table: Kinetic Parameters of IPMS with Native and Norleucine-Precursor Substrates
Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Relative Efficiency (%) |
---|---|---|---|---|
α-Ketoisovalerate (α-KIV) | 0.12 ± 0.02 | 4.7 ± 0.3 | 39,200 | 100 |
α-Ketobutyrate (α-KB) | 1.85 ± 0.21 | 0.38 ± 0.04 | 205 | 0.52 |
Pyruvate | 12.4 ± 1.8 | 0.09 ± 0.01 | 7.3 | 0.02 |
Metabolic engineering approaches have targeted IPMS to modulate norleucine production. In Escherichia coli, deletion of the leucine operon eliminates norleucine biosynthesis, confirming the IPMS-dependent pathway. Conversely, strategic point mutations in IPMS (e.g., G1435T, G380A-A589G-G1586A-G1682A in E. coli; R529H-G532D in Corynebacterium glutamicum) significantly enhance promiscuity toward α-ketobutyrate, increasing norleucine yields. These mutations primarily occur in subdomain II, which undergoes conformational changes during acetyl-CoA binding and directly influences substrate access to the active site [3] [6]. The structural plasticity of IPMS, particularly in regions governing the size and hydrophobicity of the substrate-binding pocket (e.g., residues Gly-531, Gly-533, and Ala-536 in Mycobacterium tuberculosis IPMS), enables this engineered expansion of substrate range [10].
The fidelity of protein synthesis faces significant challenges from norleucine due to its structural similarity to methionine (both contain linear aliphatic side chains differing by only one methylene group). Aminoacyl-tRNA synthetases (aaRS), particularly methionyl-tRNA synthetase (MetRS), exhibit varying selectivity against norleucine incorporation. Structural analyses reveal that MetRS discrimination occurs primarily at the amino acid binding pocket, where the additional methyl group of methionine creates optimal van der Waals contacts that norleucine cannot fulfill. The catalytic efficiency (kcat/Km) for norleucine activation by E. coli MetRS is approximately 100-fold lower than for methionine, yet significant mischarging occurs under methionine-limited conditions [4] [8].
Table: Aminoacyl-tRNA Synthetase Selectivity for Methionine vs. Norleucine
Parameter | Methionyl-tRNA Synthetase | Isoleucyl-tRNA Synthetase | Leucyl-tRNA Synthetase |
---|---|---|---|
Methionine Activation Efficiency | 100% (Reference) | <0.1% | <0.1% |
Norleucine Activation Efficiency | 1-5% | <0.01% | <0.01% |
Discrimination Factor | 20-100 | >10,000 | >10,000 |
Primary Discrimination Mechanism | Side-chain volume optimization | β-Branch steric exclusion | Hydrophobic pocket topology |
Directed evolution approaches have exploited this imperfect discrimination to engineer specialized aaRS variants with enhanced norleucine incorporation capability. Using OrthoRep-based hypermutation systems in Saccharomyces cerevisiae, researchers have evolved MetRS variants with reversed specificity that preferentially charge norleucine over methionine. These mutants typically feature enlarged substrate-binding pockets created by mutations such as Y260F, L262V, and W305G, which accommodate norleucine's extended alkyl chain. Remarkably, some evolved aaRS exhibit autoregulatory properties, modulating their own expression to enhance norleucine dependency and minimize misincorporation in the absence of the non-canonical amino acid [4] [7].
The incorporation efficiency of norleucine into recombinant proteins depends critically on intracellular methionine:norleucine ratios. When methionine is limited, norleucine can constitute up to 15% of total "methionine" positions in E. coli-expressed proteins. This misincorporation is minimized by methionine supplementation or by using methionine-rich media. Recent studies demonstrate that 2-hydroxy-4-methylthiobutanoic acid, a methionine precursor, effectively suppresses norleucine incorporation without requiring intracellular methionine synthesis, providing a strategic solution for recombinant protein production [8].
Norleucine (C6) and norvaline (C5) biosynthesis in bacteria share common metabolic origins but diverge in precursor specificity and regulatory mechanisms. Both non-proteinogenic amino acids are synthesized through divergent pathways from intermediates of branched-chain amino acid biosynthesis. Norleucine derives primarily from α-ketobutyrate condensation via IPMS promiscuity, while norvaline originates from α-ketobutyrate transamination or through an alternative pathway from α-ketovalerate generated by acetohydroxy acid synthase (AHAS) [3] [8].
The precursor flux distribution between these pathways exhibits significant species-specific variation. In Escherichia coli W3110, norleucine production predominates under leucine-biosynthesis conditions, with intracellular concentrations reaching 0.8-1.2 mM during recombinant protein expression. In contrast, Salmonella typhimurium shows balanced production of both norleucine and norvaline due to differences in AHAS substrate specificity and allosteric regulation. The key enzymatic distinction lies in the substrate size tolerance of the initiating enzymes: IPMS preferentially elongates α-keto acids to C6 products (norleucine precursors), while AHAS shows greater promiscuity toward C5 precursors (norvaline) [3] [8].
Table: Metabolic Features of Norleucine vs. Norvaline Biosynthesis in Bacteria
Characteristic | Norleucine | Norvaline |
---|---|---|
Primary Precursor | α-Ketobutyrate | α-Ketovalerate |
Key Initiating Enzyme | 2-Isopropylmalate synthase (IPMS) | Acetohydroxy acid synthase (AHAS) |
Biosynthetic Pathway | Leucine pathway diversion | Isoleucine/Valine pathway diversion |
Feedback Regulation | Inhibited by leucine | Inhibited by valine |
Maximum Intracellular Concentration | 1.2 mM | 0.6 mM |
Genetic Suppression Strategy | Δleu operon | ilvE start codon exchange + regulator deletion |
Regulatory mechanisms differ substantially between these pathways. Norleucine biosynthesis through IPMS is subject to leucine-mediated feedback inhibition, with L-leucine binding to the C-terminal regulatory domain of IPMS and inducing conformational changes that reduce catalytic efficiency. This inhibition follows slow-onset kinetics with an IC50 of approximately 150 μM. Norvaline biosynthesis, however, is primarily regulated by valine-dependent allostery of AHAS, which exhibits cooperative inhibition with a Hill coefficient of 1.8 [3] [6]. These differential regulatory profiles enable distinct metabolic engineering approaches: norleucine production is enhanced by leucine auxotrophy or IPMS mutations that desensitize feedback inhibition (e.g., G462D in C. glutamicum), while norvaline accumulation is optimized through valine-limited fed-batch strategies or AHAS mutations (e.g., G20D-V21D-M22F in AHAS I; G41A-C50T in AHAS III) [3].
The physiological impact of these non-canonical amino acids also differs significantly. Norleucine primarily causes protein misfolding through erroneous incorporation at methionine positions, reducing functional protein yields by 20-40% in recombinant systems. Norvaline, however, exhibits broader inhibitory effects on branched-chain amino acid biosynthesis by competing with endogenous substrates for transaminases and dehydrogenases. These distinct toxicity profiles necessitate different mitigation strategies: norleucine incorporation is prevented by methionine supplementation, while norvaline accumulation is minimized by maintaining excess valine and isoleucine pools [8].
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